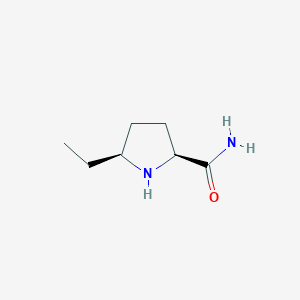![molecular formula C25H20N2OPS+ B12865439 ((5-Oxo-5H-thiazolo[3,2-a]pyrimidin-7-yl)methyl)triphenylphosphonium](/img/structure/B12865439.png)
((5-Oxo-5H-thiazolo[3,2-a]pyrimidin-7-yl)methyl)triphenylphosphonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((5-Oxo-5H-thiazolo[3,2-a]pyrimidin-7-yl)methyl)triphenylphosphonium is a complex organic compound that belongs to the class of thiazolo[3,2-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents and chemical reactions.
Preparation Methods
The synthesis of ((5-Oxo-5H-thiazolo[3,2-a]pyrimidin-7-yl)methyl)triphenylphosphonium typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-substituted-2-thiouracils with substituted phenacyl halides, followed by intramolecular cyclization to form the thiazolo[3,2-a]pyrimidine core . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity, such as controlling temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
((5-Oxo-5H-thiazolo[3,2-a]pyrimidin-7-yl)methyl)triphenylphosphonium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
((5-Oxo-5H-thiazolo[3,2-a]pyrimidin-7-yl)methyl)triphenylphosphonium has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ((5-Oxo-5H-thiazolo[3,2-a]pyrimidin-7-yl)methyl)triphenylphosphonium involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial enzymes or interfere with cellular processes, leading to its antibacterial effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
((5-Oxo-5H-thiazolo[3,2-a]pyrimidin-7-yl)methyl)triphenylphosphonium can be compared with other thiazolo[3,2-a]pyrimidine derivatives, such as:
- {[(5-Oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}acetic acid
- (7-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)acetic acid hydrochloride
- (4-Oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)methylthioacetic acid
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substituents and the resulting biological activities.
Properties
Molecular Formula |
C25H20N2OPS+ |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
(5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl-triphenylphosphanium |
InChI |
InChI=1S/C25H20N2OPS/c28-24-18-20(26-25-27(24)16-17-30-25)19-29(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-18H,19H2/q+1 |
InChI Key |
QULWTCCHPQYYHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC(=O)N3C=CSC3=N2)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


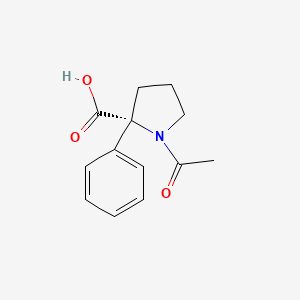

![tert-Butyl 3-[(2,4-dimethoxyphenyl)methyl]-6-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12865381.png)
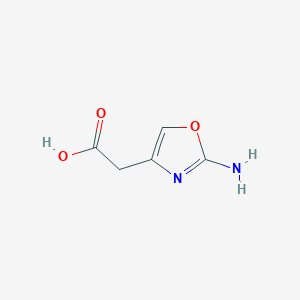
![8-Ethyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B12865385.png)
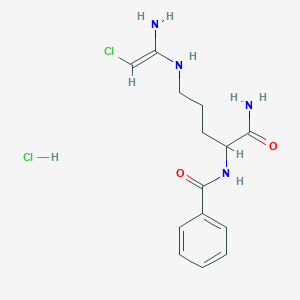
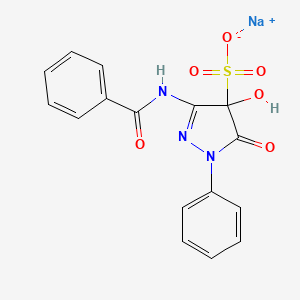
![5-Bromo-6H-pyrazolo[1,5-c]pyrimidin-7-one](/img/structure/B12865398.png)
![3-(tert-Butyl) 9-ethyl 3-azaspiro[5.5]undecane-3,9-dicarboxylate](/img/structure/B12865404.png)
![(R)-N2,N2'-Bis(diphenylphosphanyl)-6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B12865412.png)
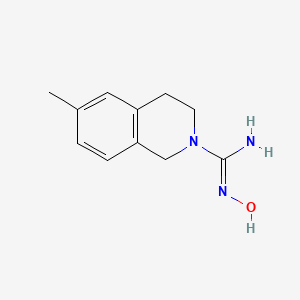
![7-Iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12865433.png)
